An In-depth Technical Guide to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
An In-depth Technical Guide to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its diverse and significant pharmacological activities. This technical guide focuses on a specific derivative, 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , providing a comprehensive overview of its fundamental properties. While specific experimental data for this particular analog remains limited in publicly accessible literature, this document synthesizes information on the broader class of pyrido[1,2-a]pyrimidines, offering valuable insights for researchers and drug development professionals interested in this chemical space. This guide covers the core chemical and physical properties, general synthetic strategies, and the well-established biological potential of the parent scaffold, providing a solid foundation for future research and development endeavors.
Introduction: The Prominence of the Pyrido[1,2-a]pyrimidine Core
The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] The inherent structural features of this scaffold, including its aromaticity, planarity, and the presence of multiple hydrogen bond donors and acceptors, make it an ideal framework for interacting with a wide array of biological targets. Consequently, derivatives of pyridopyrimidines have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The specific substitution pattern on the core structure plays a crucial role in modulating the pharmacological profile of these compounds. This guide will delve into the specific attributes of the 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivative.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| CAS Number | 34662-59-4 | [3] |
| Predicted Boiling Point | 376.2 ± 52.0 °C | [4] (for 6-methyl isomer) |
| Predicted Density | 1.42 ± 0.1 g/cm³ | [4] (for 6-methyl isomer) |
| Predicted pKa | -0.69 ± 0.40 | [4] (for 6-methyl isomer) |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF. | Inferred from related structures[5] |
Note on Predicted Data: The provided boiling point, density, and pKa values are predicted for the 6-methyl isomer and should be considered as estimations for the 8-methyl analog. Experimental verification is necessary for accurate characterization.
Synthesis Strategies for the Pyrido[1,2-a]pyrimidine Scaffold
The synthesis of the pyrido[1,2-a]pyrimidine core is well-established, with several versatile methods available to synthetic chemists. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a 2-aminopyridine derivative with a β-ketoester or a related three-carbon synthon.
A general synthetic approach to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid core is illustrated below. This typically involves the reaction of a substituted 2-aminopyridine with an ethoxymethylenemalonate derivative, followed by a cyclization reaction.
For the specific synthesis of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , the starting material would be 4-methyl-2-aminopyridine. The subsequent hydrolysis of the resulting ethyl ester would yield the desired carboxylic acid.
Exemplary Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general procedures for the synthesis of similar pyrido[1,2-a]pyrimidines and requires experimental validation.
Step 1: Synthesis of Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure ethyl ester.
Step 2: Hydrolysis to 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
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Reaction Setup: Suspend the ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 eq).
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Reaction Conditions: Heat the mixture to reflux for 1-2 hours, or until the starting material is no longer visible by TLC.
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Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Biological Activities and Therapeutic Targets
While specific biological data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is not extensively reported, the broader class of pyrido[1,2-a]pyrimidines has demonstrated a wide range of pharmacological activities. This suggests that the title compound could be a valuable starting point for medicinal chemistry campaigns.
Anticancer Activity
The pyridopyrimidine scaffold is a core component of several approved and investigational anticancer drugs.[1] The mechanism of action for many of these compounds involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, some pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Given the structural similarities, it is plausible that 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid or its derivatives could exhibit activity against similar targets.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[2] The potential mechanism could involve the inhibition of key inflammatory mediators.
Other Potential Activities
Beyond cancer and inflammation, pyridopyrimidine derivatives have been explored for a variety of other therapeutic applications, including:
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Antimicrobial and Antifungal Activity: The nitrogen-rich heterocyclic structure can interact with essential enzymes in microbial pathogens.
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Antiviral Activity: Some derivatives have shown promise as inhibitors of viral replication.[2]
Future Directions and Research Opportunities
The limited availability of specific data for 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for this compound, along with comprehensive spectroscopic and physicochemical characterization, would be of great value to the research community.
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Biological Screening: A thorough evaluation of the compound's biological activity across a range of assays, including anticancer, anti-inflammatory, and antimicrobial screens, is warranted.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications at various positions of the pyridopyrimidine ring would help to elucidate the structure-activity relationships and identify more potent and selective compounds.
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Computational Modeling: In silico studies, such as molecular docking, can be employed to predict potential biological targets and guide the design of new analogs.
Conclusion
8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is sparse, the well-documented biological activities of the broader pyrido[1,2-a]pyrimidine family make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, potential synthesis, and likely areas of biological relevance, serving as a valuable resource for researchers poised to explore the therapeutic promise of this intriguing molecule.
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